Fmoc-Pro-Pro-Pro-Pro-OH

Description

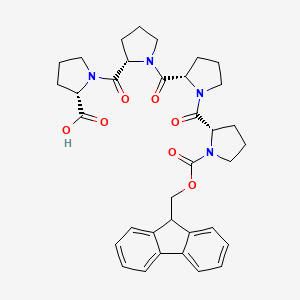

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYEHJQJDKNHB-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@H]7C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Purification and Isolation Methodologies for Fmoc Protected Oligoprolines

Cleavage from Solid Support

For peptides synthesized on a solid support, the crucial first step in isolation is cleavage from the resin. This is typically achieved using an acidic "cleavage cocktail." thermofisher.com Most methods for Fmoc/tBu-based synthesis use Trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com The composition of the cocktail can be varied with the addition of "scavengers" to protect acid-sensitive residues, although this is less of a concern for oligoprolines. thermofisher.com For a highly acid-labile resin like 2-chlorotrityl chloride, a milder solution such as 20% trifluoroethanol (TFE) in DCM can be used. google.com

Precipitation and Isolation

After cleavage, the peptide is precipitated from the cleavage solution. The most common method is precipitation in ice-cold diethyl ether, followed by centrifugation to pellet the crude peptide. nih.govthermofisher.com The peptide pellet is then washed multiple times with cold ether to remove residual scavengers and cleaved protecting groups.

Purification

While simple precipitation and washing remove bulk impurities, high-purity Fmoc-protected oligoprolines typically require chromatographic purification.

High-Performance Liquid Chromatography (HPLC): This is the most effective method for achieving high purity (>99%). Reverse-phase HPLC (RP-HPLC) is standard, using a C18 column. The peptide is eluted using a gradient of an organic solvent like acetonitrile (B52724) (ACN) in water, with both phases typically containing a small amount of an ion-pairing agent like TFA (0.1%) to improve peak shape. nih.gov

Chromatography-Free Purification: For some applications, chromatography can be avoided. These methods rely on carefully chosen reagents that yield byproducts separable by simple extraction or trituration (the process of purifying a compound by washing it with a solvent in which the impurities are soluble). nih.gov For example, after cleavage and concentration, the residue can be dissolved in a minimal amount of a solvent like DCM and then triturated with a non-solvent like hexanes to precipitate the peptide. nih.gov

Solid-Phase Extraction (SPE): SPE can be used as a preliminary or final purification step. For instance, a C18 SPE column can be used to desalt the peptide or to separate it from highly non-polar or polar impurities. acs.org

The following table summarizes common purification and isolation methodologies.

| Method | Reagents/Materials | Procedure | Purity Achieved |

| Precipitation | Ice-cold diethyl ether | Addition of cleavage solution to cold ether, followed by centrifugation. thermofisher.com | Removes bulk impurities. |

| Trituration | DCM, Hexanes, Methanol (B129727) | Dissolving crude peptide in a minimal volume of DCM or methanol and adding hexanes to precipitate the product. nih.gov | Suitable for segment condensation. nih.gov |

| HPLC | C18 column, Acetonitrile/Water gradient with 0.1% TFA | Gradient elution, e.g., 5-60% acetonitrile over 30 minutes. | >99% |

| Solid-Phase Extraction | ISOLUTE C18 column, Methanol, 0.1% TFA/Water | Elution of the product from the column after washing away impurities. acs.org | Preparative purification. |

Conformational Analysis and Structural Elucidation of Fmoc Pro Pro Pro Pro Oh and Polyproline Tetramers

Characterization of Polyproline Helical Structures (PPI and PPII) in Fmoc-Pro-Pro-Pro-Pro-OH

Polyproline sequences predominantly adopt one of two distinct helical conformations: the right-handed polyproline I (PPI) helix or the left-handed polyproline II (PPII) helix. These structures are primarily distinguished by the conformation of the prolyl peptide bonds. The PPI helix is characterized by all cis amide bonds, while the more common PPII helix consists of all trans amide bonds.

The rigid pyrrolidine (B122466) backbone of the proline residues in this compound favors the formation of a polyproline II (PPII) helix. This tendency is a critical aspect exploited in various fields, including biomaterials research and drug design. Studies on the closely related tetrapeptide amide, Fmoc-(Pro)4-NH2, have confirmed through X-ray crystallography that even short oligomers of proline readily adopt the PPII helical conformation. nih.govacs.org The PPII helix is a prevalent secondary structure in many natural proteins and is crucial for protein-protein interactions. The stability of the PPII helix in short, proline-rich peptides highlights the resilience of this conformation. nih.govacs.org While less common, the PPI helix can be stabilized in specific non-polar solvent environments.

| Feature | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |

| Handedness | Right-handed | Left-handed |

| Amide Bond | All cis | All trans |

| Residues per Turn | ~3.3 | 3.0 |

| Translation per Residue | ~1.9 Å | ~3.1 Å |

| Commonality | Less common, favored in non-polar solvents | More common, prevalent in aqueous solution and crystalline state |

Investigation of Cis-Trans Isomerism of Proline Peptide Bonds

The peptide bond preceding a proline residue (the X-Pro bond) is unique among the proteinogenic amino acids in that it can readily adopt both cis and trans conformations. The energy barrier for interconversion between these two isomers is relatively high (approximately 20 kcal/mol), leading to slow isomerization on the NMR timescale. nih.gov This slow exchange allows for the distinct observation of both conformers. nih.gov

In proteins, approximately 95% of prolyl amide bonds are found in the trans conformation, with the remaining 5% being cis. nih.gov The specific ratio of cis to trans isomers can be influenced by several factors, including the nature of the preceding amino acid residue, the solvent environment, and steric effects from substitutions on the proline ring. nih.govresearchgate.net For instance, the incorporation of a bulky N-terminal protecting group like Fmoc can influence the conformational equilibrium. researchgate.net The cis-trans isomerism is a critical, often rate-determining step in protein folding processes. nih.gov

Spectroscopic Techniques for Conformational Assessment

A variety of spectroscopic methods are employed to investigate the three-dimensional structure and conformational dynamics of this compound and related oligoprolines in solution and the solid state.

NMR spectroscopy is a powerful tool for the detailed structural analysis of proline-containing peptides in solution. Due to the slow interconversion between cis and trans isomers of the prolyl amide bonds, separate sets of resonances for each conformer can often be observed in both ¹H and ¹³C NMR spectra. researchgate.netrsc.org

Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable for assigning the conformation of each X-Pro bond. For the trans isomer, a strong NOE correlation is observed between the α-proton of a given residue (Hα(i)) and the δ-protons of the subsequent proline residue (Hδ(i+1)). Conversely, for the cis isomer, the characteristic NOE is between the α-protons of adjacent residues (Hα(i) and Hα(i+1)). researchgate.net Isotopic labeling, such as with ¹³C and ¹⁵N, can further enhance NMR studies of these peptides. sigmaaldrich.com

Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides and proteins in solution. Polyproline helices exhibit distinct CD spectral signatures. The PPII helix, characteristic of oligo-prolines in aqueous or phosphate (B84403) buffer solutions, displays a strong negative band around 206 nm and a weaker positive band near 228 nm. uchile.clrsc.org This spectral profile allows for the qualitative and quantitative estimation of PPII content. uchile.cl Thermal stability studies, which monitor the CD signal at a characteristic wavelength (e.g., 225 nm) as a function of temperature, can provide insights into the conformational stability of the helical structure. rsc.org

| Secondary Structure | Characteristic CD Signal |

| Polyproline II (PPII) | Strong negative peak (~206 nm), weak positive peak (~228 nm) |

| α-Helix | Negative peaks (~208 nm, ~222 nm), positive peak (~193 nm) |

| β-Sheet | Negative peak (~218 nm), positive peak (~195 nm) |

FTIR spectroscopy provides information about peptide secondary structure by analyzing the vibrational modes of the peptide backbone, particularly the Amide I and Amide II bands. researchgate.net The Amide I band, occurring between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the amide group and is highly sensitive to secondary structure. researchgate.net The Amide II band, found between 1480 and 1575 cm⁻¹, arises from N-H bending and C-N stretching vibrations. researchgate.net For proline-rich peptides, specific deformation bands of the CH₂ groups in the pyrrolidine ring are also observed, for instance, around 1446-1450 cm⁻¹. researchgate.netsid.ir Analysis of these bands in the FTIR spectrum can help confirm the conformational state of the oligoproline backbone. sid.ir

| Vibrational Band | Approximate Frequency (cm⁻¹) | Associated Vibration |

| Amide I | 1600 - 1700 | C=O stretching |

| Amide II | 1480 - 1575 | N-H bending, C-N stretching |

| Proline CH₂ Scissoring | ~1450 | CH₂ deformation |

X-ray Crystallography of this compound and Related Oligomers

While a specific crystal structure for this compound is not publicly available, the structure of the closely related amide derivative, Fmoc-(Pro)4-NH2, has been determined. nih.govacs.org The crystallographic data for Fmoc-(Pro)4-NH2 reveals that the tetrapeptide adopts a canonical polyproline II (PPII) helical conformation. nih.gov The self-assembly of these short helical peptides into a supramolecular framework is driven by hydrogen bonding interactions and Fmoc-Fmoc stacking. nih.govacs.org

X-ray crystallography of other Fmoc-protected proline derivatives also provides valuable insights. For example, the crystal structure of an Fmoc-hydroxyproline derivative showed a cis Fmoc-proline bond (ω = +8.6°), demonstrating that substituents on the proline ring can influence amide bond conformation. researchgate.net These studies collectively underscore the strong propensity of short oligoproline sequences to form well-defined PPII helices and provide precise atomic coordinates for understanding their structural features. nih.govresearchgate.net

Influence of Protecting Groups on Oligoproline Conformation

The conformation of oligoprolines, short chains of proline residues, is significantly influenced by the nature of their terminal groups. The presence of an N-terminal protecting group, such as the fluorenylmethoxycarbonyl (Fmoc) group, has a pronounced effect on the conformational stability of the peptide backbone, particularly in the context of polyproline helices.

Research has demonstrated that N-terminal capping plays a crucial role in favoring the polyproline II (PPII) helical structure over the polyproline I (PPI) helix. nih.gov The PPII helix is a left-handed helix characterized by all-trans peptide bonds (ω ≈ 180°), while the PPI helix is a right-handed helix with all-cis peptide bonds (ω ≈ 0°). The stability of the PPII helix is often compromised by charged termini. For instance, a positively charged N-terminus and a negatively charged C-terminus can destabilize the PPII helix, promoting a shift towards the PPI conformation. nih.gov Conversely, capping the termini, as is the case with the Fmoc group on this compound, mitigates these destabilizing electrostatic interactions. nih.gov

The bulky and hydrophobic nature of the Fmoc group contributes to the stabilization of the PPII conformation. This has been confirmed by crystallographic studies on short, Fmoc-protected oligoprolines. For example, the crystal structure of Fmoc-(Pro)4-NH2, a close analogue of this compound, reveals a well-defined polyproline II helical conformation even in such a short tetrapeptide. nih.govacs.org This finding is significant as it demonstrates that the propensity for PPII formation is not limited to long polyproline chains and that the N-terminal Fmoc group is instrumental in this structural organization. nih.govacs.org The formation of this stable secondary structure is driven by a combination of factors, including hydrogen bonding and dispersion interactions, which can be influenced by the terminal functionalities. acs.org

Table 1: Conformational Characteristics of Polyproline Helices

| Feature | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |

| Handedness | Right-handed | Left-handed |

| Peptide Bond (ω) | All-cis (≈ 0°) | All-trans (≈ 180°) |

| Residues per Turn | ~3.3 | 3.0 |

| Pitch | ~6.3 Å | ~9.3 Å |

| Favored by | Less polar solvents | Aqueous solutions, N-terminal capping |

Table 2: Influence of Terminal Groups on Oligoproline Conformation

| N-Terminus | C-Terminus | Predominant Conformation | Reference |

| Charged (e.g., -NH3+) | Charged (e.g., -COO-) | PPI favored | nih.gov |

| Capped (e.g., Acetyl, Fmoc ) | Capped (e.g., -NH2) | PPII favored | nih.govnih.govacs.org |

Computational and Theoretical Investigations of Fmoc Pro Pro Pro Pro Oh Conformation and Interactions

Molecular Dynamics (MD) Simulations of Fmoc-Pro-Pro-Pro-Pro-OH

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide insights into its conformational flexibility, the influence of solvent, and the stability of its secondary structures.

Proline-rich sequences, such as this tetraproline peptide, are known to predominantly adopt a polyproline II (PPII) helix conformation in aqueous solutions. rsc.orgbiorxiv.org The PPII helix is a left-handed, extended helical structure with approximately three residues per turn. biorxiv.org MD simulations can model the peptide's dynamic equilibrium, showing its propensity to sample the PPII conformational space. These simulations track the peptide's dihedral angles (φ, ψ, and ω) over time to characterize its structural preferences.

A key challenge in simulating proline-containing peptides is the high energy barrier for the cis-trans isomerization of the peptide bond, a process that can be rate-limiting in protein folding. nih.govacs.org Standard MD simulations often struggle to sample these slow isomerization events within typical simulation timescales. nih.govbiorxiv.org To overcome this, enhanced sampling techniques like metadynamics or Gaussian accelerated molecular dynamics (GaMD) are employed to accelerate the exploration of conformational space and observe isomerization events on a computationally accessible timescale. nih.govacs.orgfrontiersin.org

Solvation plays a critical role in stabilizing the PPII structure. MD simulations explicitly model the interactions between the peptide and surrounding water molecules. These simulations show that water molecules form hydrogen bonds with the backbone carbonyl oxygens of the peptide, which stabilizes the extended PPII conformation and disfavors more compact structures that would require the disruption of this favorable solvation shell. rsc.orgrsc.org

Table 1: Key Parameters in MD Simulations of Proline-Rich Peptides

| Parameter | Description | Typical Value/Observation | Relevance to this compound |

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS | Determines the accuracy of atomic interactions and conformational energies. |

| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P, SPC/E) | Crucial for capturing solvent effects that stabilize the PPII helix. rsc.org |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) | Longer times are needed to observe significant conformational changes like cis-trans isomerization. nih.gov |

| Conformation | The three-dimensional arrangement of atoms. | Predominantly Polyproline II (PPII) helix | The tetraproline core is expected to favor the PPII helical structure in aqueous solution. biorxiv.org |

Quantum Mechanical (QM) Calculations for Peptide Bond Energetics

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are applied to small model systems of this compound to precisely determine the energetics of its peptide bonds.

A central focus of QM calculations on proline peptides is the energy difference between the cis and trans conformations of the X-Pro peptide bond (where ω ≈ 0° for cis and ω ≈ 180° for trans). Unlike non-prolyl peptide bonds where the trans form is overwhelmingly favored by approximately 2-6 kcal/mol, the energy difference for the X-Pro bond is significantly smaller. nih.gov QM calculations have quantified that the cis conformer of an X-Pro bond is only about 0.5-1.2 kcal/mol (approximately 5 kJ/mol) less stable than the trans conformer. ethz.chnih.gov This small energy gap is due to the cyclic nature of the proline side chain, which reduces the steric clash that destabilizes the cis form in other amino acids. acs.org

For a Pro-Pro sequence, as found in this compound, the energetic landscape is further nuanced. Studies have shown that the conformational preferences of one proline residue can influence the adjacent one, a phenomenon known as conformational coupling. acs.org QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to study a specific peptide bond with high accuracy (QM) while treating the rest of the peptide and solvent with a more computationally efficient method (MM).

These calculations are also essential for refining the parameters used in classical MD force fields, ensuring that the simulations accurately represent the underlying quantum mechanical reality of the peptide's bonding and energetics. shu.edu

In Silico Design and Conformation Prediction for Proline-Rich Peptides

The inherent structural properties of proline-rich peptides, namely their tendency to form stable, rigid PPII helices, make them excellent candidates for in silico design and as molecular scaffolds. biorxiv.org Computational tools are used to predict the conformation of these peptides and to design novel sequences with specific functions.

Conformation Prediction: Algorithms have been developed specifically to predict the propensity of a peptide sequence to form a PPII helix. researchgate.netnih.gov These tools, often utilizing machine learning approaches like neural networks, analyze amino acid sequences to identify regions likely to adopt this conformation. researchgate.net For a sequence like Pro-Pro-Pro-Pro, the prediction for a PPII helix is exceptionally high. Such predictions are vital for understanding the structural context of proline-rich motifs in larger proteins, where they often function as recognition sites for other proteins. nih.gov

In Silico Design: The rigid, rod-like structure of the PPII helix makes it an ideal "molecular ruler" or rigid linker in the computational design of novel proteins and peptides. youtube.com Researchers can use this compound or similar oligo-proline segments as building blocks to precisely control the distance and orientation between different functional domains in a designed biomolecule. For example, computational methods have been used to design proline-rich antimicrobial peptides by optimizing their sequence and structure to interact with bacterial targets like the ribosome. nih.gov The predictable structure allows for rational design of binding interfaces and functional properties.

Computational Analysis of Cis-Trans Isomerization Barriers

The interconversion between the cis and trans isomers of the prolyl peptide bond is a slow process due to a significant activation energy barrier. acs.org Computational methods are crucial for quantifying this barrier and understanding the dynamics of the transition.

The energy barrier for cis-trans isomerization is primarily due to the partial double-bond character of the C-N peptide bond, which must be temporarily broken to allow rotation around the ω dihedral angle. acs.org Both experimental and theoretical studies have established this barrier to be in the range of 10–20 kcal/mol (~85 kJ·mol⁻¹). nih.govacs.orgnih.govbiorxiv.orgresearchgate.net

Computational techniques such as metadynamics and other enhanced sampling MD simulations are used to calculate the free energy surface of the isomerization process. nih.govacs.orgnih.govresearchgate.net In these simulations, a biasing potential is applied to the ω dihedral angle, encouraging the system to cross the high-energy transition state and allowing for the reconstruction of the free energy profile. The peak of this profile corresponds to the activation energy barrier. Such calculations have repeatedly confirmed the ~20 kcal/mol barrier for model proline dipeptides. nih.gov

Table 2: Computationally Determined Energetics of Pro-Pro Peptide Bond Isomerization

| Parameter | Description | Typical Calculated Value | Computational Method |

| ΔE (trans - cis) | The energy difference between the trans and cis states. | 0.5 - 1.5 kcal/mol | DFT, Ab initio nih.govresearchgate.net |

| Activation Energy (Ea) | The energy barrier for the trans to cis transition. | 15 - 20 kcal/mol | Metadynamics, QM/MM nih.govacs.org |

| Isomerization Rate | The timescale of the uncatalyzed conversion. | 10⁻³ - 10⁻² s⁻¹ (seconds to minutes) | Inferred from Eₐ and transition state theory. biorxiv.org |

Molecular Docking Studies for Model Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to another. For proline-rich peptides like this compound, docking studies are often used to model their interaction with protein domains that specifically recognize the PPII helix structure.

The most well-characterized partners for PPII helices are Src homology 3 (SH3) domains. cellsignal.com SH3 domains are protein-protein interaction modules found in many signaling proteins that recognize a core PxxP motif within a proline-rich sequence. oup.comuni-saarland.de

In a typical docking study, the structure of this compound would first be modeled in its low-energy PPII helical conformation. This peptide structure is then placed in the binding site of an SH3 domain. The docking algorithm samples various positions and orientations of the peptide, scoring them based on factors like shape complementarity and intermolecular forces (e.g., van der Waals interactions, hydrogen bonds).

The results of such docking studies consistently show the PPII helix fitting into a shallow, hydrophobic groove on the surface of the SH3 domain. researchgate.netresearchgate.net Key interactions include:

Hydrophobic Interactions: The pyrrolidine (B122466) rings of the proline residues pack against conserved aromatic residues (tryptophan, tyrosine) on the SH3 domain surface. researchgate.netnih.gov

Specificity: Residues flanking the core proline motif make specific contacts that determine binding orientation (Class I vs. Class II ligands) and affinity. oup.comresearchgate.net For example, a positively charged residue (like arginine or lysine) often interacts with a conserved acidic residue on the SH3 domain. researchgate.net

Docking simulations can predict the binding energy and identify the key residues involved in the interaction, guiding further experimental studies like site-directed mutagenesis to validate the predicted binding mode. nih.gov

Table 3: Example of a Hypothetical Molecular Docking Result for a Pro-Pro-Pro-Pro Peptide with an SH3 Domain

| Parameter | Description | Example Value/Observation |

| Binding Site | Location on the SH3 domain where the peptide binds. | Hydrophobic groove formed by conserved aromatic residues. researchgate.net |

| Peptide Conformation | The structure of the peptide in the bound state. | Polyproline II (PPII) helix. cellsignal.comnih.gov |

| Key Interacting Residues (SH3) | Amino acids on the SH3 domain crucial for binding. | Trp, Tyr, Pro (hydrophobic pocket); Asp (for specificity). researchgate.netkoreascience.kr |

| Key Interacting Residues (Peptide) | Amino acids on the peptide crucial for binding. | Proline residues for hydrophobic contact; flanking residues for specificity. nih.gov |

| Predicted Binding Energy | An estimate of the binding affinity. | -5 to -10 kcal/mol (indicative of micromolar affinity) |

Self Assembly and Supramolecular Architectures of Oligoproline Sequences

Mechanisms of Fmoc-Pro-Pro-Pro-Pro-OH Self-Assembly

The self-assembly of this compound is a thermodynamically driven process initiated by a combination of key non-covalent interactions. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a principal driver of this phenomenon. The large, aromatic fluorenyl moiety facilitates π-π stacking interactions between molecules, while its hydrophobic nature promotes aggregation in aqueous environments to minimize contact with water. acs.org

In addition to the interactions mediated by the Fmoc group, hydrogen bonding plays a crucial role. Although the proline residues lack amide protons for backbone hydrogen bonding, the terminal carboxylic acid group can participate in hydrogen bond formation. In a very similar molecule, Fmoc-(Pro)4-NH2, which has a C-terminal amide instead of a carboxylic acid, the amide group acts as a hydrogen-bond donor, interacting with the carbonyl groups on the backbone of adjacent peptides. researchgate.net This suggests that the terminal -OH of the carboxylic acid in this compound can similarly act as a hydrogen bond donor.

Formation of Supramolecular Peptide Frameworks (SPFs)

A significant outcome of the self-assembly of oligoproline sequences is the formation of Supramolecular Peptide Frameworks (SPFs). Research on the closely related Fmoc-(Pro)4-NH2 has demonstrated the formation of a crystalline, porous framework. researchgate.net This framework is constructed from tetraproline units adopting a polyproline II (PPII) helical conformation. wikipedia.org The PPII helix is a left-handed helix with approximately three residues per turn and is a common secondary structure in proline-rich sequences. wikipedia.orgbionity.com

The formation of this extended framework is driven by both hydrogen-bonding and Fmoc-Fmoc interactions. In the crystal structure of Fmoc-(Pro)4-NH2, peptides are arranged in antiparallel rows. The C-terminal amide group of one peptide forms hydrogen bonds with carbonyl groups of neighboring peptides, creating two-dimensional sheets. These sheets then stack, guided by the interactions between the Fmoc groups of adjacent layers, to form a three-dimensional network. researchgate.net This assembly results in a porous structure with well-defined channels. researchgate.net While the terminal carboxylic acid of this compound may lead to different packing arrangements compared to the C-terminal amide, the fundamental principles of PPII helix formation and the driving forces of hydrogen bonding and π-π stacking are expected to be similar.

Engineered Nanostructures from Fmoc-Protected Tetrapeptides (e.g., hydrogels, nanofibers)

The self-assembly of Fmoc-protected peptides, including oligoprolines, is a powerful tool for engineering various nanostructures. By manipulating conditions such as solvent, pH, and concentration, it is possible to guide the assembly towards specific morphologies like nanofibers and hydrogels. nih.gov

Hydrogels: Fmoc-peptide derivatives are well-known for their ability to form hydrogels, which are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water. nih.govacs.org These materials are of great interest for biomedical applications due to their high water content and biocompatibility. While specific studies on hydrogelation of this compound are limited, co-assembly of a collagen-inspired, proline-containing peptide (Fmoc-Gly-Pro-Hyp) with the well-known hydrogelator Fmoc-Phe-Phe resulted in a rigid hybrid hydrogel. nih.gov This hybrid material exhibited a polyproline II helical conformation, demonstrating that proline-rich sequences can be incorporated into and define the structure of hydrogel networks. nih.gov

Nanofibers: The fundamental building blocks of these hydrogels are typically nanofibers. These fibers are formed by the hierarchical self-assembly of the peptide molecules. Cryo-transmission electron microscopy and small-angle X-ray scattering have been used to characterize the fibrillar structures formed by various Fmoc-peptides. nih.gov For the co-assembled Fmoc-Gly-Pro-Hyp/Fmoc-Phe-Phe system, twisted helical fibrils were observed. nih.gov The morphology and dimensions of these nanofibers are influenced by the specific amino acid sequence and the conditions of assembly.

Below is a table summarizing the types of nanostructures formed from representative Fmoc-protected proline-containing peptides and the techniques used for their characterization.

| Compound/System | Nanostructure | Characterization Techniques | Key Findings |

| Fmoc-(Pro)4-NH2 | Crystalline Supramolecular Peptide Framework (SPF) | Single-Crystal X-ray Diffraction | Formation of a porous framework with the peptide in a polyproline II helical conformation. researchgate.net |

| Fmoc-Gly-Pro-Hyp | Polyproline II Helical Crystals | Single-Crystal X-ray Diffraction, Circular Dichroism (CD), FTIR | Peptide adopts a polyproline II helical structure, a key feature of collagen. nih.govacs.org |

| Fmoc-Gly-Pro-Hyp / Fmoc-Phe-Phe | Hydrogel with Twisted Helical Fibrils | Circular Dichroism (CD), FTIR, Rheology, Microscopy | Co-assembly results in a rigid hydrogel that retains the polyproline II helical characteristic. nih.gov |

Factors Influencing Self-Assembly Propensity

The self-assembly of this compound is sensitive to several molecular and environmental factors that can influence the kinetics, thermodynamics, and final morphology of the resulting supramolecular structures.

Sequence: The amino acid sequence is a primary determinant of self-assembly. The four consecutive proline residues strongly favor the adoption of a polyproline II (PPII) helix. This rigid, extended conformation acts as a pre-organized structural motif, facilitating ordered aggregation. Proline's cyclic structure restricts the peptide backbone's flexibility, which can be a critical factor in directing the formation of specific, well-defined architectures rather than amorphous aggregates.

Capping Groups: The N-terminal Fmoc group is essential for initiating and stabilizing the self-assembly of this tetrapeptide. As previously discussed, its aromatic and hydrophobic nature provides the primary driving forces for aggregation through π-π stacking and hydrophobic interactions. The nature of the C-terminal group also has a significant influence. Studies comparing peptides with a C-terminal carboxylic acid (-OH) versus an amide (-NH2) have shown differences in self-assembly behavior. Carboxylic acids introduce a pH-sensitive charge; at neutral pH, the negatively charged carboxylate can create electrostatic repulsion that may hinder aggregation, whereas at low pH, the neutral carboxylic acid can participate more readily in hydrogen bonding. acs.org In contrast, a C-terminal amide is neutral over a wider pH range and can act as a hydrogen bond donor, potentially leading to more stable or different supramolecular structures. acs.orgnih.gov

Solvent and pH: The choice of solvent and the pH of the solution are critical environmental factors. The hydrophobic effect, a major driver for the assembly of the Fmoc group, is most pronounced in aqueous solutions. Changing the solvent polarity can significantly alter the strength of this and other non-covalent interactions. As mentioned, pH directly affects the ionization state of the C-terminal carboxylic acid, thereby modulating the electrostatic interactions and hydrogen bonding capacity of the peptide. acs.org

Applications in Advanced Materials Research via Peptide Self-Assembly

The ability of this compound and related oligoprolines to form ordered, porous, and helical nanostructures opens up possibilities for their use in various areas of advanced materials research.

The formation of a porous Supramolecular Peptide Framework (SPF) is particularly promising. The well-defined, chiral channels within such a framework could be exploited for applications in enantioselective separations or as hosts for asymmetric catalysis . researchgate.netresearchgate.net The inherent chirality of the peptide backbone creates a chiral environment within the pores, which could preferentially bind or react with one enantiomer of a guest molecule over the other.

Furthermore, the rigid and stable nature of the polyproline helix has led to its use as a "molecular ruler" or scaffold in biophysical studies and supramolecular chemistry. bionity.comresearchgate.net This property could be harnessed to create materials with precisely controlled spatial arrangements of functional groups. By attaching catalytic moieties or other functional groups to the proline rings, it may be possible to design novel catalytic materials or sensors with active sites positioned at defined distances and orientations. researchgate.net

The hydrogels formed from proline-rich peptides could also find applications in biomedical engineering . For instance, hydrogels that mimic the polyproline II helical structure of collagen are of great interest for creating scaffolds for tissue engineering and 3D cell culture , as this structure is fundamental to the extracellular matrix. nih.gov

Functionalization and Derivatization of Fmoc Pro Pro Pro Pro Oh for Enhanced Research Utility

Site-Specific Modification Strategies for Proline Residues

The chemical inertness of the proline side chain presents a challenge for direct modification. To overcome this, researchers have developed innovative strategies for introducing functionality at specific proline residues within a peptide sequence. A predominant and versatile method is known as "proline editing." nih.govnih.govacs.org

This approach involves the incorporation of a functionalized proline analogue, typically 4-hydroxyproline (B1632879) (Hyp), during standard solid-phase peptide synthesis (SPPS). nih.gov The hydroxyl group of the incorporated Hyp residue is protected with a group that is orthogonal to the main Fmoc/tBu strategy, such as a trityl (Trt) group. After the full peptide chain is assembled, this orthogonal protecting group is selectively removed, exposing the hydroxyl group for a wide array of post-synthetic modifications while the peptide remains on the solid support. acs.org

The exposed hydroxyl group can be stereospecifically converted into a multitude of other functional groups through various organic reactions. This divergent approach allows a single synthesized peptide containing a Hyp residue to become the precursor for a library of peptides with diverse functionalities at a specific proline position. nih.govresearchgate.net

Key modification reactions in proline editing include:

Mitsunobu Reaction: Allows for the inversion of stereochemistry and introduction of nucleophiles like azides and carboxylates. nih.gov

Oxidation/Reduction: The hydroxyl group can be oxidized to a ketone (4-oxoproline), which can then be further derivatized or reduced to the epimeric alcohol. nih.gov

Acylation: Esterification with various carboxylic acids can introduce hydrophobic groups, proteinogenic side-chain mimics, or reactive handles. nih.gov

Substitution: Conversion of the hydroxyl to a good leaving group (e.g., sulfonate) or a halide enables subsequent nucleophilic substitution to introduce amines, thiols, and other functionalities. nih.govnih.gov

This strategy has been used to incorporate an extensive range of functionalities, including bio-orthogonal handles (azides, alkynes, tetrazines), fluorescent probes, and recognition motifs. nih.govacs.orgfigshare.com

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acylation | Acid Anhydride/Chloride, Base | Ester (e.g., -O-Acetyl, -O-Benzoyl) | Modulating hydrophobicity |

| Mitsunobu | DEAD, PPh3, Nucleophile (e.g., HN3) | Azide (-N3), Inverted Stereocenter | Click chemistry conjugation |

| Oxidation | Dess-Martin Periodinane | Ketone (=O) | Further derivatization (e.g., oxime formation) |

| Fluorination | DAST | Fluorine (-F) | 19F-NMR studies, altering conformation |

| Substitution | MsCl; then Nucleophile (e.g., R-SH) | Thioether (-S-R) | Introducing reactive handles |

Conjugation of Fmoc-Pro-Pro-Pro-Pro-OH to Other Biomolecules or Surfaces

The rigid scaffold of Fmoc-(Pro)4-OH and its derivatives is frequently used to present bioactive molecules in a controlled spatial arrangement. This is achieved by conjugating the oligoproline peptide to other biomolecules, such as therapeutic agents, targeting ligands, or polymers. neulandlabs.com

A common strategy involves synthesizing the oligoproline with a terminal or side-chain reactive handle that is complementary to a functional group on the target biomolecule. For example, a cysteine residue can be added to the oligoproline sequence to allow for conjugation via its thiol group. nih.govacs.orgnih.gov This has been employed to create hybrid antibiotics by linking proline-rich antimicrobial peptides (PrAMPs) to the aminoglycoside tobramycin (B1681333) through a disulfide bond. nih.govacs.org This conjugation strategy aims to create multifunctional drugs with potentially synergistic effects and the ability to overcome antibiotic resistance. nih.gov

Another powerful conjugation method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." neulandlabs.com An oligoproline containing an azidoproline residue can be efficiently and selectively ligated to a biomolecule functionalized with an alkyne group. nih.govresearchgate.net This bio-orthogonal reaction is highly specific and proceeds under mild conditions, making it suitable for complex biological molecules.

Further examples of conjugation include:

Lipidation: Attaching fatty acid chains to enhance the antimicrobial efficacy of PrAMPs by altering their interaction with bacterial membranes. researchgate.net

PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of peptide therapeutics. neulandlabs.com

Surface Immobilization: Attaching oligoprolines to solid surfaces to create functionalized biomaterials.

The choice of conjugation chemistry depends on the functional groups available on both the oligoproline and the target molecule, and the desired stability of the resulting linkage. neulandlabs.com

Development of Chemically Modified Oligoproline Scaffolds

The intrinsic rigidity of the polyproline II (PPII) helix makes oligoprolines exceptional molecular scaffolds. nih.govnih.gov A tetraproline sequence like that in this compound constitutes approximately one full turn of a PPII helix. acs.org By incorporating modified proline residues at specific positions, functional groups can be projected from the helical backbone at defined angles and distances, creating a functionalizable nanoscaffold. nih.govchemrxiv.orgrsc.org

These chemically modified oligoproline scaffolds have been explored for various applications:

Tumor Targeting: By attaching multiple tumor-targeting ligands (e.g., bombesin (B8815690) analogues) to an oligoproline scaffold, researchers can investigate the effect of ligand spacing on receptor binding and cellular uptake, aiming to optimize therapeutic efficacy. acs.orgresearchgate.netethz.ch

Nanoparticle Synthesis: Oligoproline scaffolds functionalized with aldehyde groups have been used to control the size of silver nanoparticles. The length of the scaffold directly correlates with the resulting nanoparticle size. researchgate.net

Molecular Self-Assembly: The defined structure of oligoproline conjugates can guide the self-assembly of attached chromophores or other molecules into highly ordered supramolecular structures like sheets or ribbons. acs.org

Nanocage Construction: Oligoproline conjugates have been designed to self-assemble into peptide nanocages, which have potential applications in drug delivery due to their biocompatibility and large inner cavity. acs.orgnih.gov

The resilience of the PPII helix to functionalization at the C4 (γ-carbon) position of the pyrrolidine (B122466) ring is critical, allowing for extensive modification while preserving the fundamental scaffold architecture. acs.orgchemrxiv.org

Orthogonal Protecting Group Strategies in this compound Derivatives

The synthesis and site-specific modification of complex peptides like functionalized Fmoc-(Pro)4-OH derivatives are critically dependent on the use of orthogonal protecting groups. jocpr.comnih.gov Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using different chemical conditions. iris-biotech.depeptide.com

The standard methodology for synthesizing Fmoc-(Pro)4-OH is Fmoc solid-phase peptide synthesis (SPPS). This strategy is itself built on an orthogonal pair:

Nα-Fmoc group: A temporary protecting group for the alpha-amine of the incoming amino acid. It is base-labile and typically removed with piperidine (B6355638) at each cycle of synthesis. iris-biotech.denih.gov

Side-chain protecting groups (e.g., tBu, Trt): Permanent or semi-permanent groups that protect reactive side chains. They are acid-labile and are removed at the end of the synthesis during cleavage from the resin, typically with trifluoroacetic acid (TFA). iris-biotech.denih.gov

For more advanced modifications, such as on-resin cyclization, branching, or the site-specific derivatizations described in section 6.1, a third or even fourth level of orthogonality is required. This allows for the unmasking of a specific functional group on the peptide chain while it is still attached to the solid support and all other protecting groups remain intact. ub.edu

The "proline editing" strategy is a prime example, requiring a protecting group for the Hyp hydroxyl that is stable to both piperidine and TFA, but can be removed by a unique chemical trigger. nih.govacs.org Other useful orthogonal protecting groups for creating complex oligoproline derivatives include:

Alloc (Allyloxycarbonyl): Removed by palladium(0) catalysis. It is orthogonal to both Fmoc and tBu groups. ub.edu

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde: These are removed with dilute hydrazine, which allows for selective deprotection of side-chain amines (e.g., on a lysine (B10760008) residue) for subsequent modification. acs.org

VeZ (Vinyl ether benzyloxycarbonyl): A newer protecting group that is cleaved by reaction with a tetrazine, introducing bio-orthogonal cleavage chemistry into the synthetic scheme. acs.org

pNZ (p-Nitrobenzyloxycarbonyl): Can be removed under neutral conditions via reduction (e.g., with SnCl2), providing orthogonality to acid- and base-labile groups. ub.edu

The strategic selection of a compatible set of orthogonal protecting groups is fundamental to the successful synthesis of precisely functionalized oligoproline scaffolds. nih.gov

| Protecting Group | Protected Functionality | Stable To | Cleavage Conditions |

|---|---|---|---|

| Fmoc | α-Amine (Temporary) | Acid (TFA) | Base (e.g., 20% Piperidine in DMF) |

| tBu (tert-Butyl) | Side Chains (e.g., -OH, -COOH) | Base (Piperidine) | Strong Acid (e.g., 95% TFA) |

| Alloc | Amine, Hydroxyl | Acid (TFA), Base (Piperidine) | Pd(0) catalyst (e.g., Pd(PPh3)4) |

| Dde / ivDde | Amine (Lys side chain) | Acid (TFA), Base (Piperidine) | 2% Hydrazine in DMF |

| Trt (Trityl) | Side Chains (e.g., -OH, -SH, -CONH2) | Base (Piperidine) | Mild Acid (e.g., 1-2% TFA in DCM) |

| pNZ | α-Amine | Acid (TFA), Base (Piperidine), Pd(0) | Reduction (e.g., SnCl2/HCl in DMF) |

Applications of Fmoc Pro Pro Pro Pro Oh in Advanced Biomolecular Research and Chemical Biology

Utilization as a Building Block in Complex Peptide and Protein Mimetics

The creation of molecules that mimic the structure and function of peptides and proteins is a cornerstone of chemical biology. Fmoc-Pro-Pro-Pro-Pro-OH serves as a key component in this field by providing a stable scaffold that mimics the polyproline II (PPII) helix. The PPII helix is a common secondary structure found in both globular and fibrous proteins, including collagen. bionity.comnih.gov Its unique, open helical structure lacks internal hydrogen bonds, yet it is remarkably stable and rigid. bionity.comwikipedia.org

Researchers utilize this tetraproline building block to construct peptidomimetics that can replicate or interfere with biological recognition events. By presenting specific amino acid side chains or functional groups on the rigid PPII backbone, it is possible to create mimetics that bind with high affinity and specificity to target proteins. For example, novel diproline mimetics have been designed to stabilize the PPII conformation for the purpose of modulating proline-rich mediated protein-protein interactions. nih.gov This approach is critical for developing therapeutic agents that can disrupt pathological protein interactions or for creating synthetic protein structures with novel functions.

Probes for Studying Protein-Protein Interactions and Cell Signaling Pathways

The PPII helix structure is a primary recognition motif for a variety of protein domains, most notably the SH3, WW, and EVH1 domains. These domains are integral components of numerous cell signaling pathways, and their interactions with proline-rich sequences are fundamental to cellular function. The well-defined structure of a tetraproline sequence makes it an ideal foundation for designing probes to study these interactions. bionity.com

By synthesizing peptides incorporating the Pro-Pro-Pro-Pro motif and attaching reporter molecules such as fluorescent dyes or affinity tags, researchers can create highly specific tools to investigate these signaling pathways. These probes can be used in various assays, including:

Peptide Arrays: To identify the specific binding sites between a target protein and its partners in a high-throughput manner. nih.gov

Pull-down Assays: To isolate and identify new binding partners for proline-recognizing domains from complex cell lysates.

Fluorescence Polarization: To quantify the binding affinity between a probe and a protein domain in real-time.

These studies are essential for mapping the intricate networks of protein interactions that govern cellular processes and for identifying potential targets for drug development. youtube.com

Table 1: Protein Domains Recognizing Polyproline II (PPII) Helices

| Domain Family | Function | Typical Proline-Rich Binding Motif |

| SH3 | Signal transduction, cytoskeleton organization | PxxP |

| WW | Protein degradation, transcription | PPxY |

| EVH1 | Actin cytoskeleton regulation | F/L/WxxxxPxxP |

| GYF | RNA processing | PPG |

Scaffolds for the Development of Bioinspired Catalysts (Artzymes)

The field of enzyme design aims to create artificial enzymes, or "artzymes," that can catalyze specific chemical reactions. The rigid and predictable conformation of the polyproline helix makes it an excellent scaffold for the precise spatial arrangement of catalytic residues. nih.govacs.orgfigshare.com Inspired by the active sites of natural enzymes like proteases, which often use a catalytic dyad or triad (e.g., Ser-His-Asp), researchers have engineered these catalytic motifs into a polyproline backbone. nih.govacs.org

In one study, a series of 13-residue peptides with a polyproline scaffold were designed to catalyze ester hydrolysis. nih.govacs.org By incorporating histidine (His) residues at specific positions, researchers successfully mimicked a catalytic dyad. nih.govacs.org The results demonstrated that a well-formed PPII structure was crucial for achieving higher catalytic efficiency. nih.govacs.orgfigshare.com This research highlights the principle that maintaining an ordered structure and a well-organized catalytic site is necessary for creating effective biocatalysts. acs.orgfigshare.com

Integration into Self-Assembled Monolayers (SAMs) for Bio/Inorganic Interfaces

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed on a substrate that are used to control the surface properties of materials. Peptide-based SAMs are particularly useful for creating biocompatible and functional surfaces for applications like biosensors and biomaterials. nsf.gov Polyproline sequences have emerged as superior anchors for creating high-density peptide SAMs. nsf.govnih.gov

This compound is a building block for peptides designed for this purpose. A typical design involves a sequence like EKEKEKE-PPPPC-Am, where the polyproline segment acts as a rigid, hydrophobic linker between the functional sequence (EKEKEKE) and the surface anchor (a C-terminal Cysteine that binds to gold). nih.gov

Research has shown that this rigid polyproline linker is superior to flexible linkers (like glycine) or no linker at all. nih.gov The stiffness of the PPII helix promotes the formation of a well-ordered, high-density monolayer. nih.govnih.gov These properties are critical for creating surfaces with excellent antifouling capabilities, which resist the non-specific adsorption of proteins and cells. nsf.govnih.gov

Table 2: Comparison of Linkers for Peptide Self-Assembled Monolayers (SAMs) on Gold

| Linker Type | Peptide Sequence Example | Resulting SAM Properties | Reference |

| Rigid Polyproline | EKEKEKE-PPPPC -Am | Well-ordered structure, high molecular density, very low protein adsorption | nih.gov |

| Flexible Glycine | EKEKEKE-GGGC -Am | High fouling, significant protein adsorption | nih.gov |

| No Linker | EKEKEKE-C -Am | Random structure, high and variable protein adsorption | nih.gov |

Research Applications in Peptide-Based Delivery Systems (e.g., polymer-peptide conjugates for DNA delivery)

Developing safe and effective vectors for delivering genetic material like DNA into cells is a major goal of biotechnology. Non-viral vectors, such as those based on cationic polymers, are an attractive alternative to viruses. nih.govunl.edu Conjugating peptides to these polymers can enhance their delivery capabilities.

While direct research on this compound in this context is specific, the structural properties of the polyproline helix it forms are highly relevant. The rigidity and defined length of oligoproline segments can be exploited to create well-defined structures in polymer-peptide conjugates. For example, using a polyproline segment as a linker between a DNA-binding polymer (like poly-L-lysine) and a cell-targeting ligand could ensure that the ligand is presented in an accessible manner, away from the condensed DNA core. unl.edumdpi.com Furthermore, polyproline chains are known to have a general resistance to degradation by proteases, a property that could be imparted to nisin-polyproline conjugates to create more stable antimicrobials. frontiersin.org This proteolytic resistance is a desirable trait for any therapeutic delivery system, as it can increase its circulation time and efficacy in vivo.

Development of Research Tools for Conformational Control Studies

The unique ability of proline to adopt both cis and trans conformations of its peptide bonds, combined with the steric constraints of its ring, makes oligoproline sequences fascinating subjects for conformational studies. nih.gov this compound is a starting point for synthesizing a series of proline oligopeptides (e.g., tetra-, penta-, hexapeptides) to systematically study how factors like chain length and solvent polarity affect peptide conformation. nih.gov

Computational and experimental studies on terminally blocked proline oligopeptides have explored the energetic balance between the PPII (all-trans peptide bonds) and PPI (all-cis peptide bonds) helical forms. nih.gov These studies reveal that while the PPII structure is generally dominant in solution, the energy difference between the two forms changes with chain length and solvent. nih.gov Such fundamental research provides deep insights into the principles of peptide folding and stability. The stiffness of the polyproline helix has also led to its use as a "molecular ruler" in biophysical experiments to calibrate distances measured by techniques like FRET (Förster resonance energy transfer). bionity.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.